rac-Brivaracetam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Brivaracetam: is a racemic mixture of Brivaracetam, a chemical analog of Levetiracetam. It is a racetam derivative with anticonvulsant properties, primarily used to treat partial-onset seizures in patients with epilepsy . Brivaracetam binds to synaptic vesicle glycoprotein 2A (SV2A) with high affinity, which is believed to contribute to its antiepileptic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam involves several steps. One common method starts with ®-methyl-2-bromobutanoate, which reacts with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue undergoes further purification and reactions to yield Brivaracetam.
Industrial Production Methods: The industrial production of Brivaracetam involves mild reaction conditions and simple operations without the need for low temperatures or strict anhydrous and oxygen-free conditions . This makes the process suitable for large-scale production.
化学反应分析
Types of Reactions: Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form carboxylic acid derivatives.
Oxidation: The propyl side chain of Brivaracetam can be oxidized by enzymes such as CYP2C8, CYP3A4, CYP2C19, and CYP2B6.
Major Products: The major products formed from these reactions include carboxylic acid derivatives and ionic co-crystals with improved properties .
科学研究应用
Brivaracetam has broad-spectrum antiseizure activity and is used in various scientific research applications :
Chemistry: It is studied for its unique binding properties and interactions with SV2A.
Biology: Research focuses on its effects on neuronal excitability and ionic currents.
作用机制
Brivaracetam exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain with high affinity . This binding is believed to modulate synaptic GABA release, contributing to its antiepileptic effects . Additionally, Brivaracetam inhibits sodium channels, which may also play a role in its mechanism of action .
相似化合物的比较
Levetiracetam: Brivaracetam is an analog of Levetiracetam and binds to the same SV2A protein but with 15-30 times higher affinity.
Piracetam: Another racetam derivative, but with different pharmacological properties and lower affinity for SV2A.
Uniqueness: Brivaracetam’s higher affinity for SV2A and its ability to inhibit sodium channels make it more effective and better tolerated than Levetiracetam . It also has fewer behavioral adverse effects compared to Levetiracetam, making it a preferred choice for patients who experience such side effects with Levetiracetam .
属性
IUPAC Name |
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870336 |
Source
|
Record name | 2-(2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。